

# An In-depth Technical Guide to Harzialacton A: Physical and Chemical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Harzialacton A** is a naturally occurring lactone that has garnered interest within the scientific community due to its biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Harzialacton A**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document compiles available data on its properties, spectroscopic profile, and offers insights into its isolation and potential biological significance.

## **Physicochemical Properties**

**Harzialacton A** is a small molecule with the molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>. Its molecular weight is 192.21 g/mol .[1] While specific experimentally determined data for melting point, specific optical rotation, and solubility are not widely reported in publicly available literature, the known structural details provide a basis for predicting its general physicochemical behavior.

Table 1: Physical and Chemical Properties of Harzialacton A



Property	Value	Source
Molecular Formula	C11H12O3	PubChem
Molecular Weight	192.21 g/mol	PubChem[1]
Melting Point	Not reported	-
Specific Optical Rotation ([α]D)	Not reported	-
Solubility	Not reported	-

Note: The absence of reported values for melting point, specific optical rotation, and solubility highlights a gap in the current publicly accessible data for this compound. Researchers are encouraged to perform these characterizations upon isolation or synthesis.

#### **Spectroscopic Data**

The structural elucidation of **Harzialacton A** has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, assigned NMR spectrum for **Harzialacton A** is not readily available in public databases, the analysis of related structures and general principles of NMR allow for the prediction of key spectral features.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the
  different types of protons in the molecule. This would include signals for aromatic protons,
  protons on the lactone ring, and protons of the ethyl side chain. The chemical shifts,
  integration, and coupling patterns of these signals would provide crucial information about
  the connectivity of the atoms.
- ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in **Harzialacton A**. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic) and provide further evidence for the proposed structure.



#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Harzialacton A** is expected to exhibit characteristic absorption bands for the following functional groups:

- C=O stretch (lactone): A strong absorption band is anticipated in the region of 1735-1750 cm<sup>-1</sup>, which is characteristic of a five-membered lactone (γ-butyrolactone) ring.
- C-O stretch: Absorption bands corresponding to the C-O single bonds within the lactone ring and the ether linkage would be observed in the fingerprint region (typically 1000-1300 cm<sup>-1</sup>).
- C-H stretch (aromatic and aliphatic): Bands corresponding to the stretching vibrations of C-H bonds in the aromatic ring and the aliphatic portions of the molecule would be present.

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **Harzialacton A**, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C<sub>11</sub>H<sub>12</sub>O<sub>3</sub> by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer additional structural clues.

#### **Isolation and Purification**

**Harzialacton A** has been identified as a secondary metabolite produced by fungi, including those of the Trichoderma and Paecilomyces genera. The isolation and purification of **Harzialacton A** from fungal cultures typically involves a multi-step process.

## General Experimental Protocol for Fungal Metabolite Extraction

While a specific, detailed protocol for **Harzialacton A** is not available, a general workflow for the isolation of fungal secondary metabolites can be described.





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#### References

- 1. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties PMC [pmc.ncbi.nlm.nih.gov]
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